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molecular formula C8H12Cl2O5 B089580 Oxydi(ethane-2,1-diyl) bis(chloroacetate) CAS No. 106-78-5

Oxydi(ethane-2,1-diyl) bis(chloroacetate)

Cat. No. B089580
M. Wt: 259.08 g/mol
InChI Key: HMTPTJJAOZAOSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901347B1

Procedure details

In a 10-liter 4-neck round bottom flask equipped with a mechanical stirrer and Dean-Stark apparatus was added a solution of diethylene glycol (500 g), chloro acetic acid (980 g) and para-toluene sulphonic acid (25 g) in toluene (2.5 L). The solution was refluxed with stirring and azeotropic removal of water for 5 hours, and then cooled to room temperature. The toluene layer was washed with 5% sodium bicarbonate solution (3×1000 ml) and water (3 L). The toluene layer was dried over anhydrous sodium sulphate, filtered, and distilled to obtain chloro-acetic acid 2-[2-(2-chloro-acetoxy)-ethoxy]-ethyl ester (1.1 Kg) as light yellow oil. The product was characterized by 1H NMR (CDCl3) δ 3.75 (t, 2H, CH2), 4.12 (s, 2H, CH2), 4.36 (t, 2H, CH2)
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
980 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:7])[CH2:2][O:3][CH2:4][CH2:5][OH:6].[Cl:8][CH2:9][C:10]([OH:12])=O>C1(C)C=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>[Cl:8][CH2:9][C:10]([O:7][CH2:1][CH2:2][O:3][CH2:4][CH2:5][O:6][C:10](=[O:12])[CH2:9][Cl:8])=[O:12]

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
C(COCCO)O
Name
Quantity
980 g
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
2.5 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
25 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 10-liter 4-neck round bottom flask equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed
CUSTOM
Type
CUSTOM
Details
azeotropic removal of water for 5 hours
Duration
5 h
WASH
Type
WASH
Details
The toluene layer was washed with 5% sodium bicarbonate solution (3×1000 ml) and water (3 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The toluene layer was dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)OCCOCCOC(CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 kg
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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